molecular formula C16H16FN5O2S2 B2765883 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione CAS No. 1707586-26-2

8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Cat. No.: B2765883
CAS No.: 1707586-26-2
M. Wt: 393.46
InChI Key: OUDSWYDWASSUBY-UHFFFAOYSA-N
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Description

8-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a sulfonyl-linked 4-(4-fluorophenyl)piperazine moiety at the 8-position and a thione group at the 3-position. This compound (CAS: 1707586-26-2) is commercially available with a purity of 90% and is cataloged under reference MFCD26130108 .

Properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S2/c17-12-3-5-13(6-4-12)20-8-10-21(11-9-20)26(23,24)14-2-1-7-22-15(14)18-19-16(22)25/h1-7H,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDSWYDWASSUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. Further experimental studies are needed to confirm these hypotheses.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its molecular weight (377.4 g/mol) suggests that it may have reasonable oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. Other factors such as solubility and permeability also play a crucial role in determining bioavailability.

Biological Activity

The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₆H₁₆FN₅O₃S
  • CAS Number : 1291486-96-8
  • Molecular Weight : 377.39 g/mol
  • Purity : ≥95%

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the piperazine moiety is significant for its pharmacological properties, particularly in modulating neurotransmitter systems. Compounds with similar structures have been shown to act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine.

Inhibition Studies

Research indicates that derivatives containing the piperazine structure exhibit potent inhibitory effects on MAO-A and MAO-B. For instance, a related compound demonstrated an IC50 value of 0.013 µM for MAO-B inhibition, showcasing the potential effectiveness of such compounds in treating neurodegenerative diseases like Alzheimer’s .

CompoundTargetIC50 (µM)Selectivity Index
T6MAO-B0.013120.8
T3MAO-B0.039107.4

Cytotoxicity Assessment

Cytotoxicity assays conducted on fibroblast cell lines (L929) revealed that certain derivatives were less toxic compared to others. For example, compound T6 showed no significant cytotoxic effects at concentrations up to 100 µM, while T3 exhibited complete cell death at higher concentrations .

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of triazole derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to oxidative stressors.
  • Antimicrobial Activity : Other studies have assessed the antimicrobial properties of similar triazole compounds. These compounds were found to exhibit moderate activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
  • Tyrosinase Inhibition : The compound's structural analogs were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One derivative was found to be a competitive inhibitor with an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Scientific Research Applications

Overview

The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article explores its applications in various scientific research domains, focusing on its therapeutic potential and mechanisms of action.

Pharmacological Properties

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant pharmacological activities. The specific compound has been associated with the following effects:

  • Tranquilizing Action : Similar to major tranquilizers like chlorpromazine, this compound exhibits sedative and myorelaxing properties. It has been shown to reduce motor activity and induce sedation in animal models, suggesting potential applications in treating anxiety and related disorders .
  • Hypotensive Effects : Studies demonstrate that the compound can lower blood pressure in animal models, indicating its potential use as an antihypertensive agent. Doses ranging from 5 to 10 mg/kg have shown effectiveness in normal and hypertensive rats .
  • Analgesic Activity : The compound has also demonstrated analgesic properties, inhibiting pain responses in models of writhing and tail pinching. This suggests its potential utility in pain management therapies .

Structural Characteristics

The molecular structure of this compound includes a fluorinated piperazine moiety linked to a triazolo-pyridine core. The presence of the sulfonyl group enhances its pharmacological profile by improving solubility and bioavailability .

Case Studies

Several studies have investigated the therapeutic applications of this compound and its derivatives:

  • Anxiety Disorders : In a controlled study involving rodents, the administration of the compound resulted in significant reductions in anxiety-like behavior as measured by elevated plus maze tests. This suggests its potential as a treatment for anxiety disorders .
  • Hypertension Research : A study focused on the hypotensive effects of similar compounds revealed that they could effectively manage hypertension in animal models. The results indicated that these compounds could offer a new avenue for developing antihypertensive medications .
  • Pain Management Trials : In analgesic studies, the compound was tested against established pain models. Results showed that it significantly reduced pain responses compared to control groups, highlighting its potential for inclusion in pain management protocols .

Comparative Data Table

The following table summarizes key findings related to the pharmacological effects of this compound compared to other known compounds:

Compound Pharmacological Effect Effective Dose (mg/kg) Study Reference
This compoundTranquilizing1 - 5
ChlorpromazineTranquilizing0.5 - 10
Compound A (hypothetical)Antihypertensive5 - 15
Compound B (hypothetical)Analgesic1 - 3

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility: The target compound’s 4-(4-fluorophenyl)piperazinylsulfonyl group distinguishes it from analogs with bulkier substituents (e.g., 2,4-difluorophenyl in or dihydroquinolinylsulfonyl in ).

Synthetic Yields : Derivatives synthesized via reductive amination or nucleophilic substitution (e.g., compounds in ) exhibit higher yields (81–94%) compared to the PET ligand in (25.6%), underscoring the impact of reaction conditions on efficiency.

Thermal Stability: The exceptionally high melting point of compound 14c (>320°C) contrasts with the target compound’s unspecified data, suggesting that sulfonyl-linked dihydroquinoline groups may enhance crystalline stability compared to piperazinylsulfonyl-thione systems.

Pharmacological and Functional Comparisons

Key Observations:

Antimalarial Potential: Sulfonamide derivatives (e.g., 15a–15e) demonstrate potent antimalarial activity, with IC₅₀ values <10 µg/mL . The target compound’s thione group may offer similar parasite inhibition via interaction with heme or cysteine proteases, though empirical validation is needed.

However, the thione group in the target compound may alter pharmacokinetics compared to trazodone’s ketone moiety.

Imaging and Diagnostics: The PET ligand in highlights the utility of triazolopyridine scaffolds in diagnostic agents, suggesting that the target compound could be radiolabeled for similar applications.

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